molecular formula C14H17N3 B126823 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine CAS No. 116480-62-7

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine

Cat. No.: B126823
CAS No.: 116480-62-7
M. Wt: 227.3 g/mol
InChI Key: DJLPZSNNVNTZRG-UHFFFAOYSA-N
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Description

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine is a heterocyclic compound featuring an indole core substituted at the 3-position with a 1-methyl-1,2,3,6-tetrahydropyridine (THP) moiety and at the 5-position with an amine group. Its molecular formula is C₁₄H₁₇N₃, with a molecular weight of 227.31 g/mol. The compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by its role as an intermediate in the preparation of 5-HT6 receptor antagonists . Spectral characterization includes IR bands at 3225 cm⁻¹ (N-H stretching of indole) and 1344 cm⁻¹ (C-N vibrations in the THP ring) .

Pharmacologically, it demonstrates affinity for dopamine D₂ receptors (Ki = 151 nM, pKi = 6.82) and serves as a precursor to serotonin receptor ligands. Its structural flexibility allows modifications at the indole 5-position (e.g., sulfonamide or carboxamide derivatives) to enhance receptor selectivity .

Properties

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-4,8-9,16H,5-7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLPZSNNVNTZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456949
Record name 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116480-62-7
Record name 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Condensation of 5-Bromoindole with 1-Methylpiperidin-4-one

A foundational method involves reacting 5-bromoindole with 1-methylpiperidin-4-one under alkaline conditions. As detailed in patent literature, this reaction proceeds in methanol with potassium hydroxide (KOH) at reflux temperatures, yielding 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. The mechanism likely involves nucleophilic attack by the indole’s C3 position on the carbonyl carbon of 1-methylpiperidin-4-one, followed by dehydration to form the tetrahydropyridine ring. This intermediate serves as a critical precursor for subsequent amination.

Reaction Conditions :

  • Solvent : Methanol

  • Base : KOH (2–3 equiv)

  • Temperature : Reflux (~65°C)

  • Yield : 70–85%

Characterization of the product via 1H^1H NMR reveals aromatic proton signals at 6.9–7.8 ppm for the indole ring and a singlet at 2.51 ppm for the N-methyl group.

Alternative Cyclization Approaches

A less common route employs the Japp-Klingemann reaction to construct the indole core after introducing the tetrahydropyridine moiety. This method, described in WO2006010079, involves diazotization of N-methyl-2-(4-aminophenyl)ethanesulfonamide followed by cyclization with methyl-2-acetyl-3-pyridyl propanoate. While elegant, this approach requires multiple steps and offers lower overall yields (~50%) compared to direct condensation.

Amination of Bromoindole Derivatives

Palladium-Catalyzed Buchwald-Hartwig Amination

The conversion of the bromine atom at the indole’s C5 position to an amine is achieved via palladium-catalyzed coupling. This method, inferred from analogous procedures in cross-coupling chemistry, employs a catalyst system of Pd(OAc)2_2 and Xantphos with cesium carbonate (Cs2_2CO3_3) as the base. Ammonia gas or benzophenone imine serves as the amine source, with the latter requiring acidic hydrolysis to yield the primary amine.

Optimized Parameters :

  • Catalyst : Pd(OAc)2_2 (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs2_2CO3_3 (2 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C

  • Yield : 60–75%

Copper-Mediated Ullmann-Type Amination

For laboratories lacking specialized palladium catalysts, copper iodide (CuI) with 1,10-phenanthroline in dimethyl sulfoxide (DMSO) facilitates the amination. This method, though slower, achieves moderate yields (50–65%) under milder conditions (80°C, 24 hours).

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

The condensation-amination sequence (Method 1.1 → 2.1) offers superior scalability, with total yields exceeding 50%. In contrast, multi-step cyclization strategies (Method 1.2) suffer from cumulative yield losses.

Table 1: Comparative Overview of Key Methods

MethodStepsTotal YieldKey AdvantageLimitation
Condensation-Amination250–60%High scalabilityRequires palladium catalysts
Japp-Klingemann Route430–40%Builds indole de novoComplex purification steps

Functional Group Compatibility

The tetrahydropyridine ring remains stable under Buchwald-Hartwig conditions but may undergo partial oxidation in the presence of strong oxidants. Nitro group reduction (e.g., H2_2/Pd-C) is incompatible with the unsaturated tetrahydropyridine system, necessitating careful selection of amination protocols.

Characterization and Analytical Data

Spectroscopic Confirmation

Successful synthesis is validated by:

  • 1H^1H NMR : Aromatic protons (δ 6.7–7.6 ppm), N-methyl singlet (δ 2.5 ppm), and tetrahydropyridine CH2_2 signals (δ 2.2–3.1 ppm).

  • LC-MS : Molecular ion peak at m/z 284.2 [M+H]+^+.

Purity Assessment

Column chromatography (SiO2_2, ethyl acetate/hexane) typically affords >95% purity, as confirmed by HPLC.

Industrial-Scale Considerations

Cost-Effective Catalysts

Recent advances leverage heterogeneous palladium catalysts (e.g., Pd/C) for amination, reducing metal leaching and enabling catalyst recycling.

Solvent Recovery Systems

Methanol and 1,4-dioxane are distilled and reused, aligning with green chemistry principles.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination, though exploratory, shows promise for room-temperature functionalization without transition metals.

Biocatalytic Approaches

Immobilized transaminases have been explored for enantioselective synthesis of chiral tetrahydropyridine derivatives, though applicability to this target remains untested .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Neuropharmacological Applications

One of the primary areas of research for this compound is in neuropharmacology. Studies have indicated that derivatives of indole compounds exhibit potential as:

  • Antidepressants : Research has shown that indole derivatives can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .
  • Antipsychotic Agents : The compound's interaction with dopamine receptors suggests its potential use in managing schizophrenia and other psychotic disorders .

Case Studies

  • Serotonin Receptor Modulation :
    • A study demonstrated that specific indole derivatives can selectively bind to serotonin receptors, leading to increased serotonin levels in the brain, which may alleviate depressive symptoms .
  • Dopamine D2 Receptor Antagonism :
    • Another investigation revealed that compounds similar to 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine act as D2 receptor antagonists, providing insights into their potential as antipsychotic medications .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into OLEDs due to its efficient charge transport properties .
  • Organic Photovoltaics (OPVs) : Research indicates that indole-based compounds can enhance the efficiency of solar cells by improving light absorption and charge separation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

Compound Name Structural Features Receptor Affinity (Ki/pKi) Biological Activity Reference
3-(1-Methyl-THP-4-yl)-1H-indol-5-amine Indole + 1-methyl-THP + 5-NH₂ D₂: Ki = 151 nM (pKi = 6.82) Dopamine D₂ ligand, 5-HT6 precursor
3-(1-Benzyl-THP-4-yl)-1H-indole Indole + 1-benzyl-THP 5-HT1A: pKi = 5.00; 5-HT2A: pKi = 7.81 5-HT1A/2A ligand, antimalarial
3-(1-Benzyl-THP-4-yl)-5-methoxy-1H-indole Indole + 1-benzyl-THP + 5-OCH₃ 5-HT7: pKi = 8.20 5-HT7 receptor ligand
1-Methyl-5H-pyrido[4,3-b]indol-3-amine Pyridoindole + 3-NH₂ + 1-methyl N/A Mutagen (Trp-P-2)
NXN 188 (915036-97-4) 5-Thiophenecarboximidamide substitution N/A Neuroprotective agent (under study)

Key Structural Determinants of Activity

  • Substituent at THP 1-Position :

    • Methyl vs. Benzyl : Methyl substitution (target compound) reduces steric bulk compared to benzyl analogues, enhancing dopamine D₂ selectivity over serotonin receptors (e.g., benzyl-THP derivatives show higher 5-HT2A affinity) .
    • Electron-Donating Groups : A 5-methoxy group on indole (as in 5-HT7 ligands) increases lipophilicity and receptor binding, whereas the 5-amine group in the target compound favors hydrogen bonding with polar residues in D₂ receptors .
  • Indole Substitution Pattern :

    • 5-Amine vs. 5-Sulfonamide : Sulfonamide derivatives (e.g., naratriptan-related compounds) exhibit higher 5-HT1B/1D affinity due to enhanced electrostatic interactions .

Pharmacokinetic and Toxicity Profiles

  • Mutagenicity: Pyridoindole analogues like 1-Methyl-5H-pyrido[4,3-b]indol-3-amine (Trp-P-2) are potent mutagens due to planar aromatic systems facilitating DNA intercalation, a risk absent in the target compound’s non-planar THP-indole structure .
  • Metabolic Stability : The THP ring in the target compound may undergo oxidative metabolism (e.g., CYP450-mediated N-demethylation), whereas benzyl-THP derivatives are more resistant due to steric hindrance .

Biological Activity

The compound 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine (CAS Number: 116480-62-7) is a member of the indole family and has garnered attention for its potential biological activities. This article reviews its biological activity, supported by data tables, case studies, and relevant research findings.

The chemical structure of this compound is characterized by a molecular formula of C14H17N3C_{14}H_{17}N_{3} and a molecular weight of approximately 227.305 g/mol. The compound features an indole ring fused with a tetrahydropyridine moiety, which may contribute to its biological properties.

Table 1: Chemical Information

PropertyValue
IUPAC NameThis compound
CAS Number116480-62-7
Molecular FormulaC₁₄H₁₇N₃
Molecular Weight227.305 g/mol
SMILESCN1CCC(=CC1)c2c[nH]c3ccc(N)cc23

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Serotonin Receptor Modulation : The compound may influence serotonin (5-HT) receptors, potentially affecting mood and anxiety levels.
  • Antipsychotic Properties : Analogous compounds have shown efficacy in treating psychotic disorders by modulating dopaminergic and serotonergic pathways.
  • Neuroprotective Effects : Some studies suggest that tetrahydropyridine derivatives can protect neuronal cells from oxidative stress.

Study on Neuroprotective Effects

A study published in Neuroscience Letters investigated the neuroprotective effects of tetrahydropyridine derivatives in a rat model of Parkinson's disease. The results indicated that these compounds could significantly reduce dopaminergic neuron loss and improve motor functions.

Anxiolytic Effects

Research conducted by Buckley et al. (2020) demonstrated that indole derivatives possess anxiolytic properties comparable to traditional anxiolytics like diazepam. The study involved behavioral assessments in animal models subjected to stressors.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Serotonin Receptor ModulationMood enhancement and anxiety reduction
Antipsychotic PropertiesReduction in psychotic symptoms
Neuroprotective EffectsProtection against neuronal cell death
Anxiolytic EffectsReduction in anxiety-like behaviors

The proposed mechanisms through which this compound exerts its effects include:

  • Receptor Binding : The compound likely binds to various neurotransmitter receptors (e.g., serotonin and dopamine receptors), modulating their activity.
  • Calcium Ion Regulation : Similar compounds have been shown to affect intracellular calcium levels, influencing neurotransmitter release and neuronal excitability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine, and how are intermediates purified?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting from indole derivatives and substituted tetrahydropyridine precursors. For example, one route involves condensation of 4-amino-5-chloro-2-methoxybenzoic acid with cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine-4-amine using coupling reagents like DCC (dicyclohexylcarbodiimide) or PCl₃ in dichloromethane or benzene . Purification typically involves column chromatography (silica gel) or recrystallization from ethanol. Key intermediates are characterized by 1^1H NMR and HRMS to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, DMSO-d₆) is used to verify substituent positions (e.g., aromatic protons at δ 7.28–7.33 ppm, methyl groups at δ 2.29 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 290.0413 vs. calculated 290.0419 for C₁₃H₁₅BrN₃) .
  • Chromatographic Purity : HPLC with UV detection (e.g., using a C18 column and acetonitrile/water gradients) resolves impurities like related compounds (e.g., naratriptan-related analogs), with resolution ≥1.5 between peaks .

Advanced Research Questions

Q. How can researchers design multifunctional ligands targeting neuropsychiatric receptors using this compound as a scaffold?

  • Methodological Answer :

  • Receptor Affinity Profiling : Use radioligand binding assays (e.g., 3^3H-spiperone for D₂ dopamine receptors, 3^3H-LSD for 5-HT₆/5-HT₇ serotonin receptors) to evaluate partial agonism/antagonism. For example, analogs of this compound exhibit D₂R partial agonism (EC₅₀ ~10–50 nM) and 5-HT₆R antagonism (IC₅₀ ~20 nM) .
  • Structural Modifications : Introduce sulfonamide or halogen substituents to enhance blood-brain barrier penetration. Pharmacokinetic properties (e.g., metabolic stability) are assessed using liver microsome assays and LC-MS/MS .

Q. What in vivo models are suitable for evaluating the compound’s neuropsychiatric efficacy and cognitive effects?

  • Methodological Answer :

  • Antipsychotic-like Activity : Use prepulse inhibition (PPI) tests in rodents to quantify sensorimotor gating improvements. Doses of 5–20 mg/kg (i.p.) are typical, with comparisons to risperidone or haloperidol .
  • Procognitive Effects : Assess spatial memory in Morris water maze or novel object recognition (NOR) tests. Scopolamine-induced amnesia models validate reversal of memory deficits (e.g., 10 mg/kg compound restores NOR performance to 70–80% of baseline) .
  • Safety Profiling : Rotarod tests evaluate motor coordination deficits (e.g., no impairment at therapeutic doses vs. benzodiazepine controls) .

Q. How can researchers resolve contradictions in receptor-binding data across studies?

  • Methodological Answer :

  • Assay Validation : Ensure consistent receptor expression levels (e.g., CHO cells vs. HEK293) and ligand concentrations. Normalize data to reference standards (e.g., clozapine for 5-HT₂A affinity).
  • Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding poses with D₂R or 5-HT₆R. Discrepancies may arise from tautomerism or protonation state variations in the indole-tetrahydropyridine core .

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